1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone
CAS No.:
Cat. No.: VC18146000
Molecular Formula: C9H6ClF3O2
Molecular Weight: 238.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClF3O2 |
|---|---|
| Molecular Weight | 238.59 g/mol |
| IUPAC Name | 1-(4-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C9H6ClF3O2/c1-15-7-4-5(10)2-3-6(7)8(14)9(11,12)13/h2-4H,1H3 |
| Standard InChI Key | JRQXPFZESCXBBC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)Cl)C(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone (C₉H₆ClF₃O₂) features a phenyl ring substituted with chlorine at the 4-position and methoxy at the 2-position, linked to a trifluoroacetyl group (-COCF₃). The IUPAC name, 1-(4-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone, reflects this arrangement. Key structural descriptors include:
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Molecular weight: 238.59 g/mol
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Canonical SMILES: COC1=C(C=CC(=C1)Cl)C(=O)C(F)(F)F
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InChIKey: JRQXPFZESCXBBC-UHFFFAOYSA-N
The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the carbonyl group and enhancing reactivity toward nucleophilic attacks.
Synthesis and Optimization Strategies
Improved Catalytic Process
A patent-pending method (WO2015111004A2) details an optimized route using sodium hydride and lithium chloride in THF . Key steps include:
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Reagent Preparation: N-(2-bromo-4-chlorophenyl)pivalamide is combined with sodium hydride (2.4 mmol) and LiCl (0.25 mmol) in THF .
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Trifluoroacetylation: Ethyl trifluoroacetate (1.4 mmol) is added at −15°C, followed by gradual warming to room temperature .
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Workup and Purification: The crude product is treated with acetic acid and HCl at 75°C, yielding 40% of the target compound after recrystallization .
This method improves reproducibility and reduces byproduct formation compared to traditional approaches .
Applications in Pharmaceutical Chemistry
Intermediate for Antiretroviral Drugs
The compound’s structural analogy to Efavirenz intermediates—specifically, 4-chloro-N-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline—suggests its role in HIV drug synthesis . The trifluoroacetyl group enhances binding affinity to viral reverse transcriptase, a mechanism critical for Efavirenz’s efficacy .
Pharmacokinetic Modulation
Trifluoromethyl ketones are prized for their ability to improve drug metabolic stability. By replacing metabolically labile hydrogen atoms with fluorine, 1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone-derived compounds exhibit prolonged half-lives in vivo. For example, fluorinated analogs of protease inhibitors show 3–5× greater bioavailability than non-fluorinated counterparts.
Comparative Analysis with Structural Analogs
The positional isomerism between the 2-methoxy and 3-methoxy derivatives (rows 1 vs. 2) markedly influences biological activity. The 2-methoxy variant’s planar structure enhances π-stacking with aromatic residues in enzyme active sites, whereas the 3-methoxy analog’s steric bulk favors allosteric modulation.
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